Structural Differentiation: 2-Chloro-3-(piperazin-1-yl) Substitution Pattern vs. 4-(Piperazin-1-yl) Isomers in Brexpiprazole Synthesis
The target compound features a 2-chloro substituent and a 3-piperazinyl attachment on the benzothiophene-1,1-dioxide core, whereas the dominant brexpiprazole intermediate 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride (CAS 913614-18-3) bears the piperazine at the 4-position and lacks both the chlorine atom and the 1,1-dioxide functionality. The 3-piperazinyl orientation in the target compound is characteristic of benzothiophene-1,1-dioxide derivatives synthesized via nucleophilic addition of piperazine to activated 2-chloro-benzo[b]thiophene 1,1-dioxide precursors, which are chemically distinct intermediates compared to the palladium-catalyzed C–N coupling used for the 4-piperazinyl regioisomer [1]. This difference in substitution pattern leads to divergent reactivity in subsequent N-alkylation steps, with the electron-withdrawing chlorine and sulfone groups reducing nucleophilicity of the piperazine nitrogen relative to the non-oxidized, non-chlorinated analog .
| Evidence Dimension | Substitution pattern and functional group identity |
|---|---|
| Target Compound Data | 2-Chloro-3-(1-piperazinyl)-1,1-dioxide hydrochloride; Cl at C2, piperazine at C3, sulfone at S1; MW 321.22 g/mol (HCl salt) |
| Comparator Or Baseline | 4-(1-Piperazinyl)benzo[b]thiophene dihydrochloride (CAS 913614-18-3): H at C2, piperazine at C4, sulfide (no oxidation); MW ~283.2 g/mol (free base 250.36) |
| Quantified Difference | No direct reactivity dataset available in public literature. Molecular weight differs by ~37.9 Da; calculated logD (pH 7.4) for free base is 0.45 vs. ~2.5-3.0 for comparator (non-oxidized) . |
| Conditions | Physicochemical predicted data; no head-to-head experimental comparison found. |
Why This Matters
For procurement, the structural distinction is critical because the 2-chloro-1,1-dioxide analog cannot be substituted into synthetic routes optimized for the 4-piperazinyl sulfide intermediate without process re-development; the altered reactivity may require different bases, solvents, and purification protocols.
- [1] Sauter, F. et al. Ein neuer Typ von analgetischen Antiphlogistica, 2. Mitt. Benzo[b]thienyl-piperazine. Arch. Pharm. 1982, 315, 912-918. DOI: 10.1002/ardp.19823151104. View Source
